

3-Butenoic acid CAS number and synonyms

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Compound of Interest		
Compound Name:	3-Butenoic acid	
Cat. No.:	B051336	Get Quote

An In-depth Technical Guide to 3-Butenoic Acid

This technical guide provides a comprehensive overview of **3-Butenoic acid**, including its chemical identifiers, physicochemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

3-Butenoic acid is an unsaturated carboxylic acid with the CAS Registry Number 625-38-7[1] [2][3][4]. Its structure incorporates both a terminal alkene and a carboxylic acid functional group, making it a versatile building block in organic synthesis[5].

A variety of synonyms are used to refer to **3-Butenoic acid** in scientific literature and chemical databases. These are summarized in the table below.



Table 1: Synonyms and Identifiers for 3-Butenoic Acid	
Identifier Type	
Common Name	
IUPAC Name	
Alternate Names	
EINECS Number	
Beilstein Registry Number	
PubChem CID	

Physicochemical Properties

The physical and chemical properties of **3-Butenoic acid** are essential for its handling, storage, and application in experimental settings.

| Table 2: Physicochemical Properties of **3-Butenoic Acid** | | :--- | :--- | | Property | Value | | Molecular Formula | $C_4H_6O_2$ | | Molecular Weight | 86.09 g/mol | | Appearance | Clear colorless to yellow liquid | | Melting Point | -39 °C (lit.) | | Boiling Point | 163 °C (lit.) | | Density | 1.013 g/mL at 25 °C (lit.) | | Refractive Index | n20/D 1.423 (lit.) | | Flash Point | 65 °C (150 °F) | | pKa | 4.34 (at 25 °C) | | Storage Temperature | 2-8 °C | | Solubility | Fully miscible with water |

Synthesis of 3-Butenoic Acid

Several methods for the synthesis of **3-Butenoic acid** have been reported. A common laboratory-scale preparation involves the hydrolysis of allyl cyanide (3-butenenitrile).

Example Synthesis Protocol: Hydrolysis of Allyl Cyanide

- A mixture of allyl cyanide (1 mole) and concentrated hydrochloric acid (1.2 moles) is placed in a flask fitted with a reflux condenser.
- The mixture is gently heated. The reaction is exothermic, leading to a rapid rise in temperature and refluxing. A voluminous precipitate of ammonium chloride is formed.



- After the initial reaction subsides (approximately 15 minutes), the flame is removed, and 100 mL of water is added.
- The upper layer, containing the crude **3-Butenoic acid**, is separated. The aqueous layer is then extracted with two 100-mL portions of ether.
- The ether extracts are combined with the initial acid layer.
- The ether is removed by distillation, first at atmospheric pressure and then under reduced pressure.
- The final product, **3-Butenoic acid**, is collected by vacuum distillation at 70–72 °C / 9 mm Hg. The yield of crude acid is typically in the range of 52–62%.

Another reported method involves the constant potential electrolysis of a mixture of allyl chloride, tetrabutylammonium iodide, and acetonitrile saturated with carbon dioxide. This method is highlighted for its use of CO₂, low cost, and high yield without significant environmental pollution.

Applications in Research and Drug Development

3-Butenoic acid is a valuable starting material for the synthesis of more complex molecules. Its derivatives have garnered significant interest in drug development due to their diverse biological activities.

Derivatives as Histone Deacetylase (HDAC) Inhibitors

Certain derivatives of **3-Butenoic acid** have been identified as novel inhibitors of histone deacetylase (HDAC) enzymes. HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can restore the expression of silenced genes, such as tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.

4-Phenyl-**3-butenoic acid** (PBA) has been shown to inhibit HDAC enzymes both in vitro and within cells, leading to an increase in the acetylation of histones. This activity is associated with the anti-tumorigenic properties of PBA, which has been observed to inhibit the growth of human lung carcinoma cells. Studies comparing PBA to known HDAC inhibitors like



suberoylanilide hydroxamic acid (SAHA) confirm its mechanism of action. Another derivative, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), has demonstrated even more potent HDAC inhibition, with IC50 values approximately 30-fold lower than PBA for certain HDAC isoforms.

Derivatives with Antiviral Activity

Derivatives of **3-Butenoic acid** have also shown promise as antiviral agents.

- Anti-HIV Activity: A study focused on the design and synthesis of new benzimidazolyl diketo acid derivatives, which are structurally related to 4-oxo-2-butenoic acid, reported that most of the tested compounds exhibited good anti-HIV-1 activity with low cytotoxicity. The most potent of these compounds demonstrated an EC50 value of 40 μM and a CC50 value of 550 μM. Docking analyses suggest that the anti-HIV-1 action of these compounds may occur through the inhibition of the integrase enzyme, a crucial component in the viral replication cycle.
- Other Antiviral Properties: The synthesis of 4-(adenin-9-yl)-**3-butenoic acid** and its subsequent conversion to eritadenine isomers have demonstrated effects against several viruses, including vaccinia, measles, and vesicular stomatitis virus.

Quantitative Biological Activity Data

The biological efficacy of **3-Butenoic acid** derivatives has been quantified in various studies. The following tables summarize some of the reported inhibitory concentrations.

| Table 3: In Vitro HDAC Inhibition by **3-Butenoic Acid** Derivatives | | :--- | :--- | | Compound | IC50 (approximate, for selected HDAC isoforms) | | 4-Phenyl-**3-butenoic acid** (PBA) | Micromolar concentrations | | 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | ~30-fold lower than PBA |

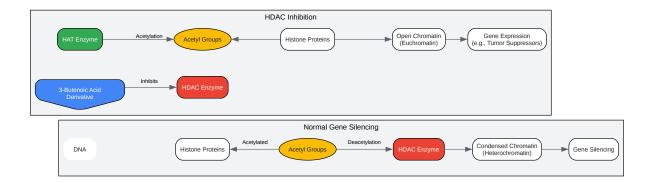
| Table 4: Anti-HIV-1 Activity of Benzimidazolyl Diketo Acid Derivatives | | :--- | :--- | :--- | | Compound | EC50 (μ M) | CC50 (μ M) | Selectivity Index (SI) | | 13g (most potent) | 40 | 550 | 13.75 | | Other active compounds | 40 - 90 | > 380 | - | | Raltegravir (Control) | 0.008 | 40 | 5000 |

Signaling Pathway and Experimental Workflows



Mechanism of Action: HDAC Inhibition

The primary mechanism through which certain **3-Butenoic acid** derivatives exert their antitumorigenic effects is via the inhibition of histone deacetylases (HDACs). This intervention leads to changes in chromatin structure and gene expression.



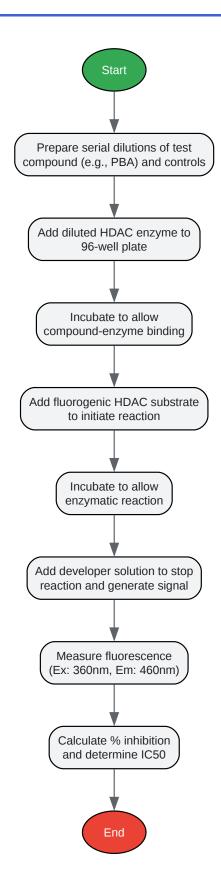
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Caption: Mechanism of HDAC inhibition by **3-Butenoic acid** derivatives.

Experimental Protocol Workflows

The following diagrams illustrate the workflows for key experimental protocols used to assess the biological activity of **3-Butenoic acid** derivatives.

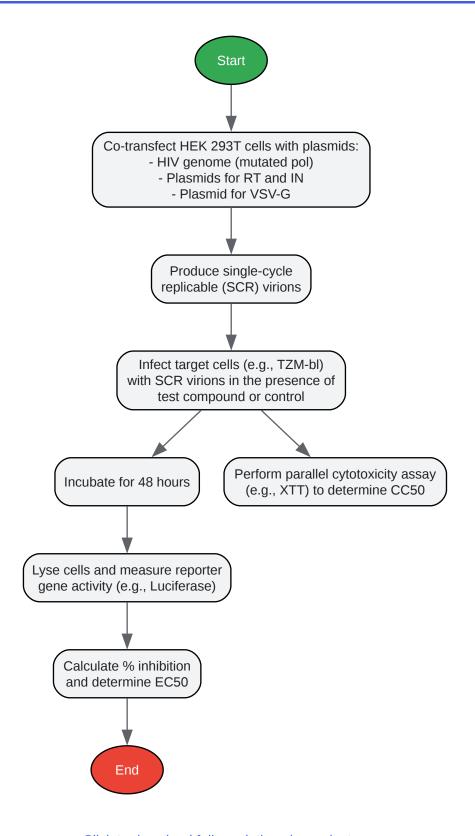




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Caption: Workflow for an in vitro fluorogenic HDAC activity assay.





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Caption: Workflow for an anti-HIV-1 single-cycle replication assay.



Detailed Experimental Protocol: In Vitro HDAC Activity Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds like 4-phenyl-**3-butenoic acid** against HDAC enzymes.

Materials:

- HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
- HDAC Enzyme: Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC8).
- HDAC Substrate: Fluorogenic substrate, e.g., Boc-Lys(Ac)-AMC.
- Test Compounds: **3-Butenoic acid** derivatives dissolved in DMSO.
- Developer Solution: Contains a stop solution (e.g., Trichostatin A) and a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorophore.
- Plate: 96-well black microplate for fluorescence measurements.

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in the HDAC Assay Buffer. Ensure the final DMSO concentration remains constant and low (e.g., <1%) across all wells.
- Enzyme Addition: To the wells of a 96-well plate, add 25 μL of the diluted compounds or a vehicle control (buffer with DMSO). Then, add 50 μL of the diluted HDAC enzyme to each well.
- Pre-incubation: Incubate the plate at 37°C for 30 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
- Reaction Initiation: Add 25 μ L of the fluorogenic HDAC substrate to each well to start the enzymatic reaction.



- Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
- Reaction Termination and Signal Development: Stop the reaction by adding 50 μL of the developer solution to each well. Incubate at room temperature for 15 minutes to allow the fluorescent signal to develop fully.
- Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
- Data Analysis: Calculate the percentage of HDAC inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Pharmacokinetics

Currently, there is limited publicly available information regarding the detailed pharmacokinetics (absorption, distribution, metabolism, and excretion) of **3-Butenoic acid** and its derivatives. Further research is required to characterize the in vivo behavior of these compounds, which is a critical step in their development as therapeutic agents.

Conclusion

3-Butenoic acid is a chemical compound with significant utility as a precursor in organic synthesis. Its derivatives have emerged as promising candidates in drug discovery, particularly in the fields of oncology and virology. The identification of **3-Butenoic acid** derivatives as potent inhibitors of histone deacetylases and HIV-1 integrase underscores the potential of this chemical scaffold for developing novel therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and evaluation of these and similar compounds. Future studies focusing on structure-activity relationships, mechanism of action, and in vivo pharmacokinetics will be crucial for advancing these promising molecules toward clinical applications.

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